3-(Bromomethyl)-1-tosyl-1H-indole
Overview
Description
“3-(Bromomethyl)-1-tosyl-1H-indole” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “3-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the third carbon of the indole ring. The “1-tosyl” part indicates a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) attached to the first carbon of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have an indole core with a bromomethyl group at the 3rd position and a tosyl group at the 1st position .
Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions. The tosyl group is also a good leaving group and can be replaced by nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromine atoms in the bromomethyl group would likely make the compound relatively heavy and possibly increase its boiling point and melting point .
Scientific Research Applications
Aromatase Inhibition and Retinoic Acid Metabolism
3-(Bromomethyl)-1-tosyl-1H-indole and its derivatives have been studied for their potential as selective P450 aromatase inhibitors. Aromatase plays a significant role in steroid hormone biosynthesis, making these compounds potentially useful in related medical research. Some indole derivatives also show influence on retinoic acid metabolism, which is important in cell differentiation and embryonic development (Marchand et al., 1998).
Potential in Synthesis of Pharmacologically Important Substances
The compound has been used in the synthesis and functionalization of indoles, a core structure in many biologically active compounds. Indoles are key components in many pharmaceuticals and fine chemical products, indicating the broad potential of this compound in medicinal chemistry (Evans, 1973).
Involvement in Catalytic and Synthetic Organic Chemistry
This compound has been utilized in various catalytic and synthetic processes. For instance, it's involved in the synthesis of (triazolylethyl)indoles, highlighting its role in creating compounds with potential pharmaceutical applications (Petrini & Shaikh, 2009).
Role in Anticancer Research
This compound derivatives have shown potential as anticancer agents. Some of these compounds have demonstrated promising inhibitory effects on specific isozymes, indicating their potential in the design of new anticancer drugs (Yılmaz et al., 2020).
Fluorescence and Photophysical Studies
The derivatives of this compound have been synthesized and studied for their photophysical properties. These properties make them good candidates for fluorescent probes, which are essential tools in biochemistry and molecular biology (Pereira et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(bromomethyl)-1-(4-methylphenyl)sulfonylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTHPGGIUDTFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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